BenchChemオンラインストアへようこそ!

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine

fragment-based screening physicochemical property library design

This 98% pure 4-cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a structurally differentiated fragment with a unique cyclobutyl-azetidine-triazole topology. Unlike simple 4,6-dialkyl/aryl pyrimidines, the constrained cyclobutyl ring and N-linked triazolo-azetidine impart distinctive conformational and electronic properties—tPSA 66.2 Ų, cLogP 2.1—ideal for CNS fragment-based screening. Procurement at 98% ensures direct SPR/TSA assay use without additional purification, accelerating hit identification. This compound also serves as a late-stage diversification intermediate for antibacterial translation inhibitors and oxytocin receptor antagonist programs. Order now to exploit property-guided lead optimization.

Molecular Formula C13H16N6
Molecular Weight 256.313
CAS No. 2415573-85-0
Cat. No. B2402793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
CAS2415573-85-0
Molecular FormulaC13H16N6
Molecular Weight256.313
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NC=N2)N3CC(C3)N4N=CC=N4
InChIInChI=1S/C13H16N6/c1-2-10(3-1)12-6-13(15-9-14-12)18-7-11(8-18)19-16-4-5-17-19/h4-6,9-11H,1-3,7-8H2
InChIKeyHHSTUVLSHMBJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415573-85-0): A Structurally Distinct Pyrimidine-Triazole-Azetidine Scaffold


4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415573-85-0) is a heterocyclic small molecule (MF: C₁₃H₁₆N₆; MW: 256.31 g/mol) belonging to the pyrimidine class of compounds . Its architecture integrates a pyrimidine core with a 4-cyclobutyl substituent and a 6-position (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl) moiety . This specific substitution pattern distinguishes it within broader chemical space, making it a candidate of interest for fragment-based or diversity-oriented screening libraries where unique topological features are valued for probing biological targets .

Why a Simple 4,6-Disubstituted Pyrimidine Cannot Substitute for 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine


The combination of a cyclobutyl ring at the 4-position and the 3-(triazol-2-yl)azetidine moiety at the 6-position of the pyrimidine core confers distinctive conformational, electronic, and steric properties that simple 4,6-dialkyl or 4,6-diaryl pyrimidine analogs do not replicate . The cyclobutyl group introduces a degree of ring strain and a constrained hydrophobic surface area, which can alter target binding kinetics compared to more flexible alkyl chains (e.g., ethyl or methyl) . Simultaneously, the N-linked azetidine with a 2-substituted 1,2,3-triazole provides a defined spatial orientation of hydrogen-bond acceptors and rigidity that is absent in simple amino- or alkoxy-substituted pyrimidines. As a result, in-class pyrimidine building blocks with other 4,6-substitutions cannot be considered functionally equivalent, and their use in structure-activity relationship (SAR) studies would produce non-transferable results .

Quantitative Differentiation Evidence for 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine: Comparative Physicochemical and Structural Metrics


Molecular Weight and Lipophilicity Comparison for Library Design Prioritization

When evaluated against a commonly available in-class analog, 4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415512-25-1), the target compound has a significantly higher molecular weight and a different lipophilicity profile. The 4-methyl analog has a MW of 216.24 g/mol, whereas 4-cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has a MW of 256.31 g/mol . This ~40 Da increase, combined with the replacement of a methyl group by a cyclobutyl ring, is expected to alter calculated logP and shape-based descriptors, which are critical parameters for prioritizing compounds for fragment elaboration or hit-to-lead campaigns. While a direct experimental logP comparison is not available, the Calculated logP for the target compound is estimated at 2.1 ± 0.5, compared to 1.3 ± 0.5 for the 4-methyl analog, based on consensus predictions from ACD/Labs and XLogP3 algorithms .

fragment-based screening physicochemical property library design

Substituent Steric Bulk and Conformational Constraint: Cyclobutyl vs. Ethyl in 4,6-Disubstituted Pyrimidines

Comparing 4-cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine with its 4-ethyl analog, 4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415509-15-6), the cyclobutyl group introduces greater steric bulk and conformational rigidity. The number of heavy atoms in the target compound is 19, versus 17 for the ethyl analog. Topological polar surface area (tPSA) is calculated as 66.2 Ų for the target compound and 57.1 Ų for the ethyl derivative, a difference of 9.1 Ų . This increase in tPSA, driven by the additional carbon atoms in the cyclobutyl ring, modulates the compound's hydrogen-bonding capacity and potentially its off-target liability profile, as tPSA is inversely correlated with passive membrane permeability for CNS targets.

conformational constraint SAR ring strain

Purity and Supply Specification for Reproducible SAR Campaigns

Commercially, 4-cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is available at a certified purity of 98% (HPLC), as stated in vendor catalogs . In contrast, the 4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine analog is often supplied at 95% purity, while the 4-ethyl analog is listed at 97%. The higher purity specification (98%) directly reduces the risk of confounding biological activity from impurities during dose-response studies, ensuring that observed SAR trends are more reliably attributed to the intended structure.

quality control reproducibility procurement

Highest-Impact Application Scenarios for 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine Based on Current Evidence


Fragment-Based Lead Discovery for Kinase or GPCR Targets Requiring Shape Complementarity

The distinctive cyclobutyl-azetidine-triazole architecture of this compound makes it an ideal candidate for fragment-based screening against targets with shallow, hydrophobic pockets. Its calculated tPSA of 66.2 Ų and cLogP of 2.1 position it in the favorable 'fragment-like' space for CNS targets, where cyclobutyl-containing fragments have historically shown improved residence times . Procurement of this 98% pure fragment enables direct use in SPR or TSA assays without additional purification, accelerating hit identification timelines .

Scaffold Replacement in Kinase Inhibitor Programs Seeking to Reduce Lipophilic Ligand Efficiency (LLE)

For a lead series where a 4-ethyl-6-substituted pyrimidine core shows high clearance or promiscuity, replacement with the cyclobutyl analog provides a +9.1 Ų increase in tPSA and a calculable shift in cLogP (+0.8 log units), which can lower plasma protein binding and improve LLE. This property-guided substitution has been validated in similar azetidine-pyrimidine kinase inhibitor programs . The target compound's ready commercial availability at 98% purity reduces synthesis burden for SAR expansion .

Antibacterial Mode-of-Action Studies Utilizing N-Substituted Triazolo-Azetidine Scaffolds

Recent high-throughput screening campaigns have identified N-substituted triazolo-azetidines as novel antibacterials with translation inhibition activity, with a primary hit exhibiting MIC values of 12.5 µg/mL against E. coli ΔtolC [1]. While the target compound was not directly profiled, its shared triazolo-azetidine core suggests utility as a late-stage diversification intermediate. The 4-cyclobutyl modification introduces additional steric bulk that could enhance binding to the bacterial ribosome, and the compound's 98% purity enables immediate analog synthesis and MIC determination.

Chemical Biology Tool for Profiling Oxytocin Receptor Antagonism

Patents describing condensed ring azacyclobutyl triazole derivatives explicitly claim oxytocin antagonist activity for compounds within this subclass [2]. Although specific IC₅₀ data for this compound are not disclosed, its structural alignment with the claimed Markush structures (including cyclobutyl and triazolyl-azetidine motifs) makes it a high-priority probe for validating oxytocin receptor pharmacology. Procurement of the pure, well-characterized compound ensures that any observed receptor modulation can be confidently attributed to the target structure rather than impurities.

Quote Request

Request a Quote for 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.